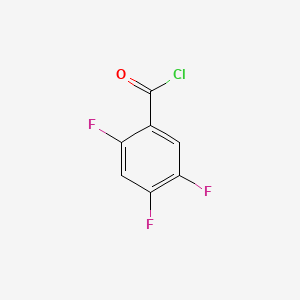

2,4,5-Trifluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGCAUUOPNJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237036 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-56-1 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorinated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] Among the diverse array of fluorinated building blocks, 2,4,5-Trifluorobenzoyl chloride stands out as a versatile and highly reactive intermediate. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.

Core Molecular Attributes

This compound is an acyl chloride derivative of trifluorobenzene. The presence of three electron-withdrawing fluorine atoms on the benzene ring, coupled with the reactive acyl chloride moiety, makes it a valuable reagent in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 88419-56-1 | [2][3][4][5] |

| Molecular Formula | C₇H₂ClF₃O | [2][3][6] |

| Molecular Weight | 194.54 g/mol | [2][3][6][7] |

| Appearance | Colorless to orange to green clear liquid | [6][8] |

| Density | 1.53 g/cm³ | [4][6][8] |

| Boiling Point | 85 °C at 17 mmHg173.7 °C at 760 mmHg | [4][6][8] |

| Refractive Index | n20/D 1.5 | [6][8] |

| Purity | ≥ 98% (GC) | [6][8] |

IUPAC Name: this compound[7]

Chemical Structure:

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 2,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with oxalyl chloride and thionyl chloride being prevalent choices due to their efficacy and the volatile nature of their byproducts.

A representative synthesis protocol using oxalyl chloride is detailed below.[9] This method is favored for its mild reaction conditions and high yield.

Experimental Protocol: Synthesis via Oxalyl Chloride

Objective: To synthesize this compound from 2,4,5-trifluorobenzoic acid.

Materials:

-

2,4,5-trifluorobenzoic acid

-

Oxalyl chloride

-

Anhydrous ether

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of anhydrous ether.

-

Add two drops of N,N-dimethylformamide to the solution to act as a catalyst.

-

Under a gentle stream of argon, add oxalyl chloride dropwise from the dropping funnel over a period of 30 minutes. Gas evolution (CO and CO₂) will be observed.

-

Continue stirring the reaction mixture for an additional 30 minutes after the gas evolution ceases to ensure the reaction goes to completion.

-

Remove the ether solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by vacuum distillation to yield the final product, this compound. A boiling point of 26°-27° C at 0.75 mm Hg has been reported for the distilled product.[9]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of anhydrous ether and an inert atmosphere (argon) is critical to prevent the reaction of the product with water, which would revert it to the starting carboxylic acid.

-

Catalytic DMF: N,N-dimethylformamide catalyzes the reaction by forming a reactive Vilsmeier intermediate with the chlorinating agent, which then facilitates the conversion of the carboxylic acid to the acyl chloride.

-

Dropwise Addition: The reaction between the carboxylic acid and oxalyl chloride is exothermic and produces gaseous byproducts. Slow, dropwise addition helps to control the reaction rate and prevent excessive foaming or a runaway reaction.

-

Vacuum Distillation: This purification technique is ideal for heat-sensitive, high-boiling point liquids. It allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Caption: Workflow for the synthesis of this compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effect of the chlorine atom and the trifluorinated phenyl ring. This makes it an excellent acylating agent.

Acylation Reactions

This compound readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

General Reaction Scheme:

Where Nu-H represents a nucleophile (e.g., R-OH, R-NH₂, R-SH)

The trifluorobenzoyl moiety introduced in these reactions can significantly alter the properties of the parent molecule, a strategy frequently employed in drug discovery to enhance biological activity and pharmacokinetic profiles.[6][8]

Hydrolysis

As with most acyl chlorides, this compound is sensitive to moisture and will readily hydrolyze to form 2,4,5-trifluorobenzoic acid and hydrochloric acid.[10] This reactivity underscores the importance of handling and storing the compound under anhydrous conditions.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][8] Its utility stems from the ability to introduce the 2,4,5-trifluorobenzoyl group, which can confer desirable properties to the target molecule.

-

Pharmaceutical Synthesis: It serves as a building block for various pharmaceutical agents where the fluorinated aromatic structure is crucial for biological activity.[6] For instance, it is a precursor in the synthesis of certain enzyme inhibitors and receptor antagonists.

-

Agrochemical Development: In the formulation of herbicides and pesticides, the trifluorobenzoyl group can enhance the efficacy and stability of the active ingredients.[6]

-

Materials Science: This compound is also utilized in the development of advanced materials, such as specialty polymers and coatings, where its unique properties contribute to improved performance and durability.[6][8]

-

Analytical Chemistry: It can be employed in analytical methods for the derivatization of other compounds to facilitate their detection and quantification.[6][8]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.

GHS Hazard Information:

-

H314: Causes severe skin burns and eye damage.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H318: Causes serious eye damage.[7]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Recommended storage is at 2 - 8 °C.[6][8]

-

In case of spills, absorb with an inert material and dispose of as hazardous waste.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:88419-56-1 | Chemsrc [chemsrc.com]

- 5. This compound | 88419-56-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzoyl Chloride from 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 2,4,5-Trifluorobenzoyl chloride from its carboxylic acid precursor, 2,4,5-trifluorobenzoic acid. This key intermediate is valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can enhance biological activity and stability.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthesis processes.

Overview of Synthetic Pathways

The conversion of 2,4,5-trifluorobenzoic acid to this compound is a fundamental acid chloride formation reaction. This transformation is typically achieved using a variety of chlorinating agents, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate or BTC).[2] The choice of reagent is often dictated by factors such as reaction scale, desired purity, and safety considerations. All three methods are effective and proceed through a nucleophilic acyl substitution mechanism, often catalyzed by N,N-dimethylformamide (DMF).

Thionyl Chloride Pathway

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[3] The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be readily removed, simplifying purification.[3] A catalytic amount of DMF is typically employed to accelerate the reaction via the formation of a Vilsmeier reagent.

Oxalyl Chloride Pathway

Oxalyl chloride is another effective reagent for this conversion, also yielding gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which facilitates product isolation.[4] This method is often preferred for smaller-scale reactions or when milder conditions are required to avoid side reactions.[2][4] Similar to the thionyl chloride method, DMF is used as a catalyst.

Triphosgene Pathway

Triphosgene, a solid and safer alternative to gaseous phosgene, is also utilized for the preparation of acyl chlorides.[5][6] The reaction conditions are generally mild, and the yields can be excellent.[5] This method also typically requires a catalyst such as DMF.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of trifluorobenzoyl chlorides. While specific data for the 2,4,5-trifluoro isomer is limited, data from the closely related 2,3,4,5-tetrafluorobenzoyl chloride synthesis provides a strong comparative reference.

Table 1: Comparison of Synthetic Methods for Acyl Chloride Formation

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Excess | DMF (catalytic) | Neat | 90-95 | 1.5 hours | ~96 | [2][8] |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High (not specified) | [2][8] |

| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-dichloroethane | 80 | 4 hours | ~95 | [5][7] |

Table 2: Effect of Catalyst on Yield using Triphosgene (for 2,3,4,5-Tetrafluorobenzoyl Chloride) [5][8]

| Catalyst | Catalyst Amount (mol% of acid) | Conversion (%) | Yield of Acyl Chloride (%) |

| DMF | 3.1 | 87.1 | 85.1 |

| DMF | 5.0 | 98.3 | 95.1 |

| DMF | 6.2 | 95.3 | 88.3 |

| Tributylamine | 5.0 | 94.4 | 40.2 |

| Triethylamine | 5.0 | 89.2 | 47.7 |

| Pyridine | 5.0 | 91.9 | 52.8 |

Experimental Protocols

Synthesis using Oxalyl Chloride

This protocol is directly applicable to the synthesis of this compound.

Materials:

-

2,4,5-Trifluorobenzoic acid (5.24 g)

-

Oxalyl chloride

-

Ether (50 ml)

-

N,N-dimethylformamide (DMF) (2 drops)

-

Argon atmosphere

Procedure:

-

To a solution of 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of ether containing two drops of N,N-dimethylformamide, add oxalyl chloride dropwise over 30 minutes under an argon atmosphere.[9]

-

Continue stirring for an additional 30 minutes until gas evolution ceases.[9]

-

Remove the ether in vacuo.[9]

-

The residue is then vacuum distilled to yield the desired this compound.[9] A boiling point of 26°-27° C./0.75 mm has been reported.[9]

Synthesis using Thionyl Chloride (Adapted Protocol)

This protocol is adapted from the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and is expected to be effective for the 2,4,5-trifluoro isomer.[2][8]

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂, charge the vessel with 2,4,5-trifluorobenzoic acid and an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Warm the reaction mixture to 90-95°C and maintain this temperature for approximately 90 minutes.[2][8]

-

After the reaction is complete, remove the excess thionyl chloride, initially at atmospheric pressure, followed by vacuum distillation.[2][8]

-

Distill the residue under reduced pressure to obtain pure this compound.[2]

Synthesis using Triphosgene (Adapted Protocol)

This protocol is adapted from a facile and selective method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride.[5][6]

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Triphosgene (BTC)

-

1,2-Dichloroethane

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser, charge triphosgene (0.37 equivalents) and 1,2-dichloroethane.[5][6]

-

Prepare a solution of 2,4,5-trifluorobenzoic acid (1 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane.[5][6]

-

Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour at 80°C.[5][6]

-

Continue stirring the mixture for an additional 4 hours at the same temperature.[5][6]

-

Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene.[5][6] The filtrate contains the product, which can be further purified by distillation.

Visualization of Workflows and Pathways

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification.

Catalytic Cycle with DMF

Caption: Catalytic role of DMF in the formation of the acyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to 2,4,5-Trifluorobenzoyl Chloride (CAS 88419-56-1): Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,4,5-Trifluorobenzoyl chloride (CAS number 88419-56-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and use, particularly in the production of fluoroquinolone antibiotics.

Core Chemical Identity and Properties

This compound is a halogenated aromatic acyl chloride. The presence of multiple fluorine atoms on the benzene ring significantly influences its reactivity and the properties of the molecules synthesized from it. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a benzoyl chloride group at position 1.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₃O | [3] |

| Molecular Weight | 194.54 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 88419-56-1 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~1.52 g/mL at 25 °C | |

| Boiling Point | 85 °C at 17 mmHg | |

| Flash Point | 86 - 87 °C | [4] |

| InChIKey | STBGCAUUOPNJBH-UHFFFAOYSA-N | [3] |

| SMILES | O=C(Cl)c1cc(F)c(F)cc1F | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 2,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with oxalyl chloride and thionyl chloride being the most prevalent.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is adapted from a reported synthesis of this compound.[5]

Materials:

-

2,4,5-trifluorobenzoic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

-

Anhydrous ether

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon), dissolve 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of anhydrous ether.

-

Add two drops of N,N-dimethylformamide (DMF) to the solution to act as a catalyst.

-

Slowly add oxalyl chloride dropwise to the stirred solution over a period of 30 minutes. Gas evolution (CO and CO₂) will be observed.

-

Continue stirring the reaction mixture for an additional 30 minutes after the addition of oxalyl chloride is complete, or until gas evolution ceases.

-

Remove the ether solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by vacuum distillation to yield this compound. The reported boiling point for the purified product is 26°-27° C at 0.75 mm Hg.[5]

Caption: Experimental workflow for the synthesis of this compound.

Application in the Synthesis of Ciprofloxacin

This compound is a crucial starting material in some of the original and widely practiced syntheses of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[6] The synthesis is a multi-step process involving the construction of the quinolone core.

Experimental Protocol: Key Steps in Ciprofloxacin Synthesis from this compound

The following protocol outlines the initial steps of a common synthetic route to Ciprofloxacin.

Step 1: Condensation with an Amino Acrylate

-

A solution of an appropriate amino acrylate derivative (e.g., ethyl 3-aminoacrylate) is prepared in a suitable solvent such as chloroform or toluene, often in the presence of a base like triethylamine.

-

This compound is added to this solution, leading to a condensation reaction to form an enaminone intermediate.

Step 2: Reaction with Cyclopropylamine

-

The enaminone intermediate from the previous step is then reacted with cyclopropylamine. This reaction typically displaces one of the functional groups on the enaminone.

Step 3: Cyclization to form the Quinolone Core

-

The product from the reaction with cyclopropylamine undergoes an intramolecular cyclization reaction, often promoted by a base such as potassium carbonate in a solvent like DMF, to form the core quinolone ring structure.

Step 4: Addition of Piperazine and Final Product Formation

-

The final key step involves the nucleophilic substitution of a leaving group on the quinolone core (often a fluorine or chlorine atom) with piperazine.

-

Subsequent hydrolysis of the ester group yields Ciprofloxacin.

Caption: Simplified logical workflow for the synthesis of Ciprofloxacin.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the direct biological activity or effects on signaling pathways of this compound itself. This is consistent with its primary role as a highly reactive chemical intermediate. Acyl chlorides are generally too reactive to be used as therapeutic agents directly, as they would non-specifically acylate a wide range of biological nucleophiles (e.g., amines, hydroxyls, and thiols on proteins and other biomolecules).

The biological significance of this compound lies in its utility as a building block for the synthesis of biologically active compounds.[1] The trifluorinated phenyl moiety it provides is incorporated into the final structure of pharmaceuticals like Ciprofloxacin, where it contributes to the drug's antibacterial activity by influencing its binding to bacterial DNA gyrase and topoisomerase IV.[6] Therefore, its impact on biological systems is indirect, mediated through the final, stable molecules it is used to create.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4] It reacts with water, including moisture in the air, to release hydrogen chloride (HCl) gas, which is corrosive and an irritant to the respiratory system.[4]

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water and seek medical attention.[4]

-

Eye contact: Immediately flush with water for at least 15 minutes and seek urgent medical attention.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4]

Conclusion

This compound (CAS 88419-56-1) is a valuable and reactive chemical intermediate, primarily utilized in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries. While it does not possess direct biological activity in a therapeutic sense, its role as a precursor in the synthesis of drugs like Ciprofloxacin makes it a compound of significant interest to researchers and professionals in drug development. The experimental protocols provided herein offer a basis for its synthesis and application in further synthetic endeavors. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. prepchem.com [prepchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

The Impact of Fluorine Substitution on the Reactivity of Benzoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the role of fluorine substitution on the reactivity of benzoyl chlorides, a critical class of acylating agents. Through a comprehensive review of existing literature, this document explores the electronic effects of fluorine positioning on the electrophilicity of the carbonyl carbon, and consequently, on the rates of nucleophilic acyl substitution reactions. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of reaction mechanisms and experimental workflows to offer a practical resource for researchers in drug development and chemical synthesis.

Introduction

Benzoyl chlorides are versatile reagents widely employed in organic synthesis for the introduction of the benzoyl group. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon. The substitution of hydrogen with fluorine on the aromatic ring can significantly modulate this reactivity through a combination of inductive and resonance effects. Understanding these effects is paramount for controlling reaction kinetics, optimizing synthetic yields, and designing novel molecules with tailored properties, particularly in the realm of drug discovery where fluorine incorporation is known to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide will systematically explore the influence of the position and number of fluorine substituents on the chemical behavior of benzoyl chlorides.

Electronic Effects of Fluorine Substitution

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the benzoyl chloride.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect is most pronounced when fluorine is in the para position and to a lesser extent in the ortho position. The +M effect opposes the -I effect by increasing electron density on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity.

The overall effect of fluorine substitution on the reactivity of benzoyl chlorides is a delicate balance between these opposing inductive and resonance effects.

-

Ortho-Substitution: The inductive effect is strong due to proximity to the reaction center. Steric hindrance from the ortho-fluorine atom can also influence the approach of the nucleophile.

-

Meta-Substitution: The inductive effect is significant, while the resonance effect is negligible. Therefore, a meta-fluoro substituent is expected to be strongly activating towards nucleophilic acyl substitution.

-

Para-Substitution: Both inductive and resonance effects are at play. While the -I effect withdraws electron density, the +M effect donates it. The net effect will determine the overall reactivity, which is often a slight activation or deactivation depending on the specific reaction and conditions.

Quantitative Analysis of Reactivity

A definitive quantitative comparison of the reactivity of various fluorine-substituted benzoyl chlorides is challenging due to the limited availability of comprehensive kinetic data in the literature. However, the principles of physical organic chemistry and the application of the Hammett equation can provide valuable insights. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step (nucleophilic attack). One report suggests a Hammett plot for the hydrolysis of substituted benzoyl chlorides yielded a ρ value of 0.8, signifying a moderate sensitivity to substituent effects.[5]

meta-fluoro > ortho-fluoro ≈ para-fluoro > unsubstituted

This trend is a qualitative prediction and may vary depending on the nucleophile and reaction conditions.

Data Presentation

Spectroscopic Data

The electronic effects of fluorine substitution can be observed through various spectroscopic techniques. The following table summarizes typical spectroscopic data for mono-fluorinated benzoyl chlorides.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (C=O, cm-1) |

| Benzoyl Chloride | 7.5-8.1 (m) | 128.8, 130.4, 132.8, 135.0, 168.9 | N/A | ~1773 |

| 2-Fluorobenzoyl Chloride | 7.2-8.1 (m) | 117.2 (d), 124.9 (d), 128.9, 132.9, 136.6, 161.8 (d), 163.7 | ~ -110 | ~1780 |

| 3-Fluorobenzoyl Chloride | 7.4-7.9 (m) | 116.3 (d), 121.2 (d), 126.3, 130.6 (d), 134.5, 162.4 (d), 167.5 | ~ -112 | ~1775 |

| 4-Fluorobenzoyl Chloride | 7.2 (t), 8.1 (dd) | 116.5 (d), 129.0, 133.2 (d), 166.8 (d), 167.9 | ~ -105 | ~1770 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument. 'd' indicates a doublet due to C-F coupling.

The carbonyl stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing fluorine substituents generally lead to an increase in the C=O stretching frequency.

Experimental Protocols

General Synthesis of Fluorinated Benzoyl Chlorides from the Corresponding Benzoic Acid

This protocol is a general method and may require optimization for specific substrates.

Materials:

-

Substituted fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted fluorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5-2.0 eq) in an anhydrous solvent such as toluene or DCM. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Kinetic Study of the Hydrolysis of a Fluorinated Benzoyl Chloride by Titration

This protocol outlines a method to determine the rate of hydrolysis of a fluorobenzoyl chloride.

Materials:

-

Fluorobenzoyl chloride

-

Acetone (reagent grade)

-

Distilled water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Phenolphthalein indicator

-

Ice bath

-

Stopwatch

Procedure:

-

Prepare a stock solution of the fluorobenzoyl chloride in anhydrous acetone of a known concentration (e.g., 0.1 M).

-

In a thermostated reaction vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 25 °C), place a known volume of an acetone-water mixture (e.g., 90:10 v/v).

-

Add a few drops of phenolphthalein indicator to the solvent mixture.

-

Initiate the reaction by adding a known volume of the fluorobenzoyl chloride stock solution to the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.

-

Immediately begin titrating the liberated HCl with the standardized NaOH solution. The goal is to maintain the pink color of the indicator.

-

Record the volume of NaOH added at regular time intervals.

-

Continue the titration until the rate of NaOH addition becomes negligible, indicating the reaction is complete.

-

The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, ln([A]t/[A]₀) vs. time).

Mandatory Visualizations

Reaction Mechanism

The nucleophilic acyl substitution of benzoyl chlorides generally proceeds through a tetrahedral intermediate.

Caption: Generalized mechanism of nucleophilic acyl substitution on a benzoyl chloride.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of benzoyl chloride hydrolysis.

Caption: Experimental workflow for kinetic analysis of benzoyl chloride hydrolysis.

Conclusion

The substitution of fluorine onto the aromatic ring of benzoyl chlorides provides a powerful tool for modulating their reactivity. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect dictates the electrophilicity of the carbonyl carbon and, consequently, the rate of nucleophilic acyl substitution. While a comprehensive quantitative dataset is still lacking in the literature, the principles outlined in this guide, along with the provided experimental protocols and spectroscopic data, offer a solid foundation for researchers to understand, predict, and manipulate the reactivity of these important synthetic intermediates. Further systematic kinetic studies on a wider range of fluorinated benzoyl chlorides are warranted to build a more complete quantitative picture of these substituent effects.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2,4,5-Trifluorobenzoyl Chloride

Abstract

2,4,5-Trifluorobenzoyl chloride is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its trifluorinated aromatic core imparts unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target compounds. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the critical starting materials that define each route. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Trifluorobenzoyl Moiety

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. The 2,4,5-trifluorobenzoyl group, in particular, serves as a crucial building block for creating novel compounds with enhanced efficacy and stability.[1] this compound, as a reactive acyl chloride, is the preferred reagent for introducing this moiety. Its applications are diverse, ranging from the synthesis of advanced polymers and specialty materials to its primary role as an intermediate in the production of pharmaceuticals and crop protection agents.[1] The selection of a synthetic route, and therefore the key starting material, is a critical decision dictated by factors such as raw material availability, cost, scalability, and process safety. This guide will dissect the two most prevalent synthetic strategies, originating from 2,4,5-Trifluorobenzoic Acid and 1,2,4-Trifluorobenzene.

Primary Synthesis Route I: Chlorination of 2,4,5-Trifluorobenzoic Acid

The most direct and frequently employed laboratory-scale synthesis of this compound begins with its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. This pathway is favored for its high efficiency and the relative simplicity of the chemical transformation.

Foundational Principle: Carboxylic Acid to Acyl Chloride Conversion

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. This transformation is crucial because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them excellent electrophiles for acylation reactions. The process requires a specialized chlorinating agent to facilitate the conversion.

Key Reagents: A Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent is the most critical variable in this synthetic approach. Several reagents can achieve this transformation, each with distinct advantages and operational considerations.[2][3]

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages |

| Oxalyl Chloride | (COCl)₂ | Mild reaction conditions; volatile byproducts (CO, CO₂, HCl) are easily removed. | Higher cost compared to other agents; vigorous reaction requires careful control.[3] |

| Thionyl Chloride | SOCl₂ | Cost-effective; high yield. | Byproducts (SO₂, HCl) are corrosive gases requiring scrubbing; higher reaction temperatures may be needed.[3][4] |

| Triphosgene (BTC) | C₃Cl₆O₃ | Solid, safer to handle, and more easily measured than gaseous phosgene; mild conditions.[2][5] | Higher molecular weight means more reagent is needed by mass; can be more expensive. |

The selection often hinges on a balance between cost, safety, and the desired purity of the final product. For large-scale industrial processes, thionyl chloride is common due to its low cost, while for laboratory syntheses requiring high purity and mild conditions, oxalyl chloride is often preferred.[3]

The Catalytic Mechanism: Role of N,N-Dimethylformamide (DMF)

In many chlorination protocols, a catalytic amount of N,N-Dimethylformamide (DMF) is added to accelerate the reaction.[2][4][6] The DMF reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form a Vilsmeier reagent, an electrophilic iminium salt. This intermediate is highly reactive and is the true acylating agent that reacts with the carboxylic acid, facilitating a rapid and efficient conversion to the acyl chloride while regenerating the DMF catalyst.

Figure 1: Catalytic cycle of DMF in the formation of acyl chlorides.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is adapted from a standard laboratory procedure for the synthesis of acyl chlorides from carboxylic acids.[3][6]

Materials:

-

2,4,5-Trifluorobenzoic acid (5.24 g)

-

Anhydrous diethyl ether (50 ml)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF, 2 drops)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Dissolution: To the flask, add 2,4,5-trifluorobenzoic acid (5.24 g) and anhydrous diethyl ether (50 ml). Stir until the acid is fully dissolved.

-

Catalyst Addition: Add two drops of DMF to the solution.

-

Reagent Addition: Under the inert atmosphere, add oxalyl chloride dropwise over a period of 30 minutes. A vigorous evolution of gas (CO and CO₂) will be observed.[3][6]

-

Reaction Completion: Continue stirring for an additional 30 minutes after the addition is complete, or until the gas evolution ceases.[6]

-

Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The resulting residue is the crude this compound. Purify by vacuum distillation to yield the final product.[6]

Primary Synthesis Route II: Synthesis from 1,2,4-Trifluorobenzene

Starting from the more fundamental building block of 1,2,4-trifluorobenzene offers a pathway that is often more cost-effective for large-scale industrial production. This route typically involves a two-step process: chloromethylation followed by oxidation.

Foundational Principle: Electrophilic Aromatic Substitution and Oxidation

This synthetic strategy leverages two core organic transformations:

-

Chloromethylation: An electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. In the case of 1,2,4-trifluorobenzene, the substitution pattern is directed by the existing fluorine atoms.

-

Oxidation: The newly introduced benzyl chloride group is then oxidized to form the benzoyl chloride moiety.

Step 1: Chloromethylation of 1,2,4-Trifluorobenzene

The introduction of a chloromethyl group can be achieved using various reagents, but a common industrial method involves paraformaldehyde and a chlorinating agent in the presence of a strong acid.

Experimental Protocol: Chloromethylation

This protocol is derived from a patented industrial process.[7]

Materials:

-

98% Sulfuric acid (100 ml)

-

Paraformaldehyde (21.3 g)

-

Sodium chloride (44.8 g)

-

1,2,4-Trifluorobenzene (50.8 g)

-

Ice water

Procedure:

-

Reaction Setup: In a 250 ml four-necked reaction flask, add 98% sulfuric acid (100 ml) and cool the flask to 20 °C.

-

Reagent Addition: Sequentially add paraformaldehyde (21.3 g), sodium chloride (44.8 g), and finally 1,2,4-trifluorobenzene (50.8 g).

-

Reaction: Maintain the reaction mixture at 40 °C for 10 hours.

-

Workup: Pour the reaction solution into ice water and stir for 30 minutes.

-

Extraction: Separate the organic layer and wash it with water until it is neutral.

-

Purification: Dry the organic layer and purify by vacuum distillation to obtain 2,4,5-trifluorobenzyl chloride. The reported yield for this process is approximately 84.7%.[7]

Step 2: Oxidation of 2,4,5-Trifluorobenzyl Chloride

The oxidation of the benzyl chloride to the final benzoyl chloride is the critical second step. This can be achieved through various oxidative methods. While the provided search results do not detail this specific oxidation, common methods for converting benzyl halides to carbonyl compounds include oxidation with agents like nitric acid, potassium permanganate, or through catalytic air oxidation. The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions with the fluorinated ring.

Figure 2: Two-step synthesis pathway from 1,2,4-Trifluorobenzene.

Conclusion: Strategic Selection of Starting Materials

The synthesis of this compound can be effectively achieved from two primary starting materials, each defining a distinct strategic approach.

-

2,4,5-Trifluorobenzoic Acid: This precursor offers the most direct and high-yielding route, making it ideal for laboratory-scale synthesis and applications where final product purity is paramount. The choice of chlorinating agent—oxalyl chloride for mildness or thionyl chloride for cost-effectiveness—allows for procedural flexibility.

-

1,2,4-Trifluorobenzene: As a more fundamental and often cheaper raw material, this starting point is well-suited for large-scale industrial production.[7] The multi-step process involving chloromethylation and subsequent oxidation requires more rigorous process control but can offer significant economic advantages at scale.

The optimal choice for a given application will depend on a careful evaluation of scale, cost, available equipment, and safety considerations. Both pathways are robust and well-documented, providing reliable access to this essential fluorinated building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Historical Development and Discovery of Fluorinated Acylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has had a profound impact on the fields of medicinal chemistry, materials science, and agrochemicals. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable. Central to the synthesis of these valuable molecules is a class of reagents known as fluorinated acylating agents. This technical guide provides an in-depth exploration of the historical development and discovery of these pivotal reagents, offering a comprehensive overview of their synthesis, key milestones, and the pioneering scientists who paved the way for their widespread use.

Early Pioneers and the Dawn of Organofluorine Chemistry

The journey into the world of fluorinated compounds was fraught with challenges due to the extreme reactivity of elemental fluorine. Henri Moissan was the first to isolate elemental fluorine in 1886, a feat that earned him the Nobel Prize in Chemistry in 1906 and opened the door to organofluorine chemistry.[1][2][3][4]

A pivotal figure in the development of fluorinated organic compounds was the Belgian chemist Frédéric Swarts . His work in the 1890s laid the foundation for the synthesis of a wide array of organofluorine compounds.[5][6] Swarts developed a method for the controlled introduction of fluorine into organic molecules via halogen exchange, famously known as the Swarts reaction .[6][7] This reaction, typically using antimony trifluoride (SbF₃) with a pentavalent antimony salt as a catalyst, allowed for the replacement of chlorine or bromine atoms with fluorine.[6][8] This breakthrough was instrumental in the synthesis of the first fluorinated acylating agents.

The Emergence of Key Fluorinated Acylating Agents

Trifluoroacetic Acid and its Derivatives

The synthesis of trifluoroacetic acid (TFA) was a significant milestone. An older route to TFA involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate, with the precursor being prepared by the Swarts fluorination of hexachloropropene.[7][9] Industrially, TFA is prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.[9] TFA serves as a crucial precursor to several important fluorinated acylating agents.[7][9]

Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride ((CF₃CO)₂O) is a powerful and versatile trifluoroacetylating agent. Its historical preparation involved the dehydration of trifluoroacetic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[10] Another method involves the reaction of trifluoroacetic acid with an α-halogenated acid chloride, such as dichloroacetyl chloride.[10]

Key Synthetic Methods for Trifluoroacetic Anhydride:

| Method | Reactants | Products | Key Features |

| Dehydration | Trifluoroacetic acid, Phosphorus pentoxide | Trifluoroacetic anhydride, Phosphoric acid | A classic and effective method, though handling solid P₄O₁₀ can be challenging.[10][11][12] |

| Halogenated Acid Chloride | Trifluoroacetic acid, Dichloroacetyl chloride | Trifluoroacetic anhydride, Dichloroacetic acid, HCl | Avoids the use of solid dehydrating agents.[10] |

Trifluoroacetyl Chloride (CF₃COCl)

Trifluoroacetyl chloride is a gaseous but highly reactive trifluoroacetylating agent.[13] Its synthesis has been approached through various routes, including the catalytic chlorination of trifluoroacetaldehyde.[13][14] A significant industrial method involves the catalytic fluorination of trichloroacetyl chloride with hydrogen fluoride.[15][16]

Key Synthetic Methods for Trifluoroacetyl Chloride:

| Method | Reactants | Catalyst/Conditions | Yield |

| Catalytic Chlorination | Trifluoroacetaldehyde, Chlorine | Activated Carbon, 130-250 °C | 85-93%[14] |

| Halogen Exchange | Trichloroacetyl chloride, Hydrogen fluoride | Chromium oxyfluoride, 100-350 °C | Not specified[15] |

| Halogen Exchange | Trifluoroacetyl fluoride, Chlorinated acetyl chloride | Lewis acid (e.g., FeCl₃), 100-220 °C (liquid phase) or 110-350 °C (vapor phase) | Not specified[16] |

Longer-Chain Perfluoroalkanoyl Halides

The synthetic principles established for trifluoroacetyl derivatives were extended to longer-chain analogues, which also found significant applications.

-

Heptafluorobutyryl Chloride (C₃F₇COCl): This reagent is used for heptafluorobutyrylation, often in derivatization for gas chromatography to enhance volatility and detector response.[8]

-

Perfluorooctanoyl Chloride (C₇F₁₅COCl): A highly fluorinated acylating agent used in the synthesis of fluorinated surfactants, polymers, and for surface modification to impart hydrophobicity.[17][18][19]

Experimental Protocols for Key Syntheses

Synthesis of Trifluoroacetic Anhydride via Dehydration with Phosphorus Pentoxide

Reactants:

-

Trifluoroacetic acid (TFA)

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

In a fully sealed reaction vessel equipped with a stirrer and a condenser, charge phosphorus pentoxide. The molar ratio of TFA to P₄O₁₀ is typically between 1:0.6 and 1:1.[12]

-

With vigorous stirring, rapidly add trifluoroacetic acid to the phosphorus pentoxide.[12]

-

The reaction is exothermic. Maintain control over the reaction temperature.

-

After the addition is complete, continue stirring and gently heat the mixture to drive the reaction to completion and distill the product.[12]

-

Collect the trifluoroacetic anhydride, which has a boiling point of approximately 40 °C.[10]

-

The entire operation should be conducted under anhydrous conditions to prevent hydrolysis of the product.

Synthesis of Trifluoroacetyl Chloride via Catalytic Chlorination of Trifluoroacetaldehyde

Reactants:

-

Trifluoroacetaldehyde (Fluoral)

-

Chlorine (Cl₂)

-

Activated Carbon (Catalyst)

Procedure:

-

A fixed-bed or fluidized-bed reactor is charged with an activated carbon catalyst.

-

A gaseous mixture of trifluoroacetaldehyde and chlorine is passed through the reactor. The molar ratio of chlorine to fluoral is typically between 1 and 2.[14]

-

The reaction is carried out at a temperature between 130 °C and 250 °C.[14]

-

The product, trifluoroacetyl chloride, is a gas at the reaction temperature and is collected from the reactor outlet.

-

The product can be purified by distillation.

Trifluoroacetylation of an Amine with Trifluoroacetic Anhydride

Reactants:

-

Amine

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the amine in dry dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution. The base scavenges the trifluoroacetic acid byproduct.

-

Slowly add trifluoroacetic anhydride to the cooled, stirred solution.[20]

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and/or dilute aqueous acid and base to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the trifluoroacetylated amine.

Applications in Modern Chemistry

Fluorinated acylating agents are indispensable tools in contemporary organic synthesis.

-

Peptide Synthesis: Trifluoroacetic acid is widely used to remove the t-butoxycarbonyl (Boc) protecting group from amino acids.[9]

-

Derivatization for Analysis: Reagents like trifluoroacetic anhydride and heptafluorobutyric anhydride are used to derivatize alcohols, amines, and phenols to increase their volatility and sensitivity for gas chromatography (GC) analysis, particularly with electron capture detection (ECD).[5][8]

-

Friedel-Crafts Acylation: Trifluoroacetic anhydride can be used to promote Friedel-Crafts acylation reactions, often in combination with a catalyst, to produce aryl ketones.[4][6][21][22]

-

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals: The trifluoroacetyl group is a common motif in many biologically active molecules, and these reagents are key for its introduction.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to trifluoroacetic anhydride and trifluoroacetyl chloride.

Caption: Synthetic Routes to Trifluoroacetic Anhydride.

Caption: Key Synthetic Pathways to Trifluoroacetyl Chloride.

Conclusion

The historical development of fluorinated acylating agents, from the pioneering work of Moissan and Swarts to the sophisticated industrial processes of today, represents a remarkable journey of chemical innovation. These reagents, born from early explorations into the challenging field of organofluorine chemistry, have become cornerstone tools for chemists across various disciplines. Their ability to introduce fluorinated acyl groups has enabled the synthesis of countless compounds with enhanced properties, driving advancements in medicine, agriculture, and materials science. This guide has provided a glimpse into the rich history and practical synthesis of these vital chemical entities, underscoring their enduring importance in modern science and technology.

References

- 1. CN104803839A - Method for preparing trifluoroacetic anhydride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 7. derivatization gas chromatography: Topics by Science.gov [science.gov]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 11. CN101108797A - Process for producing trifluoroacetic anhydride - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 14. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]

- 15. US3829483A - Process for the preparation of trifluoroacetyl chloride - Google Patents [patents.google.com]

- 16. "A Process For Preparation Of Trifluoroacetyl Chloride" [quickcompany.in]

- 17. researchgate.net [researchgate.net]

- 18. CAS 335-64-8: Perfluorooctanoyl chloride | CymitQuimica [cymitquimica.com]

- 19. Perfluorooctanoyl chloride | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

A Technical Guide to the Fundamental Reaction Mechanisms of 2,4,5-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,5-Trifluorobenzoyl chloride (C₇H₂ClF₃O) is a fluorinated aromatic acyl chloride that serves as a critical building block in modern organic synthesis.[1][2] Its importance is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[1][3] The three electron-withdrawing fluorine atoms on the benzene ring substantially increase the electrophilicity of the carbonyl carbon, making this compound a highly reactive and versatile acylating agent.[4][5] This guide provides an in-depth exploration of its core reaction mechanisms, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 88419-56-1 | [1][6][7] |

| Molecular Formula | C₇H₂ClF₃O | [1][6][7] |

| Molecular Weight | 194.54 g/mol | [1][7][8] |

| Appearance | Colorless to orange to green clear liquid | [1][2] |

| Density | 1.53 g/mL | [1][2] |

| Boiling Point | 85 °C at 17 mmHg | [1][2] |

| Refractive Index | n20/D 1.5 | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Conditions | Store at 2 - 8 °C | [1][2] |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its acyl chloride functional group. The principal mechanisms are Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.

Nucleophilic Acyl Substitution

This is the most fundamental reaction pathway for this compound. The reaction proceeds via a two-step, addition-elimination mechanism. A nucleophile attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.[9][10] The high reactivity of the acyl chloride allows these reactions to proceed efficiently.[10]

Caption: General mechanism of Nucleophilic Acyl Substitution.

Common Nucleophilic Acyl Substitution Reactions:

-

Aminolysis (Amide Formation): Reaction with primary or secondary amines yields the corresponding N-substituted benzamides. A non-nucleophilic base is often used to neutralize the HCl byproduct.[11]

-

Alcoholysis/Esterification (Ester Formation): Reaction with alcohols produces benzoate esters. This reaction is typically performed in the presence of a base like pyridine or triethylamine.[11]

-

Hydrolysis: this compound reacts readily with water to form 2,4,5-trifluorobenzoic acid and hydrochloric acid.[12][13] This highlights the critical need for anhydrous (dry) conditions during most reactions to prevent unwanted hydrolysis of the starting material.[12]

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings.[14][15] The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[15] This electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of a diaryl ketone via electrophilic aromatic substitution.[11][14] Despite the deactivating effect of the three fluorine atoms on its own ring, the acyl chloride moiety is sufficiently reactive to acylate other aromatic substrates.[16]

Caption: Mechanism of Friedel-Crafts Acylation.

Synthesis and Experimental Protocols

This section details the common synthetic routes to this compound and provides protocols for its key reactions.

Synthesis of this compound

The most common laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid.

| Starting Material | Reagent | Catalyst | Solvent | Key Conditions | Yield | Reference |

| 2,4,5-Trifluorobenzoic Acid | Oxalyl Chloride | N,N-Dimethylformamide (DMF) | Ether | Dropwise addition under argon, 30 min | 5.07 g from 5.24 g acid | [17] |

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene (BTC) | DMF (5 mol%) | 1,2-Dichloroethane | 353 K, 4 hours | up to 95% | [18][19] |

| 2,3,4,5-Tetrafluorobenzoic Acid | Thionyl Chloride | DMF | None | 90-95 °C, 90 min | High | [20] |

Note: Data for tetrafluorobenzoyl chloride synthesis is included as it represents a highly analogous and well-documented procedure.

Detailed Protocol: Synthesis from 2,4,5-Trifluorobenzoic Acid [17]

-

To a solution of 2,4,5-trifluorobenzoic acid (5.24 g) in ether (50 ml), add two drops of N,N-dimethylformamide (DMF).

-

Under an argon atmosphere, add oxalyl chloride dropwise over a period of 30 minutes. Gas evolution will be observed.

-

Continue stirring for an additional 30 minutes after gas evolution ceases.

-

Remove the ether solvent in vacuo.

-

Purify the resulting residue by vacuum distillation to yield this compound (5.07 g). The boiling point is reported as 26-27 °C at 0.75 mm Hg.

Protocol: General N-Acylation of a Primary Amine

This protocol describes a typical procedure for forming an amide using this compound.

Caption: Experimental workflow for a typical N-Acylation reaction.

Methodology:

-

Preparation: In a dry flask under an inert atmosphere, dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).[12]

-

Addition: Cool the stirred solution to 0 °C. Add this compound (1 equivalent) dropwise, maintaining the low temperature to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with the solvent. Wash the organic phase sequentially with water, a weak acid (e.g., 1 M HCl) to remove the base, a weak base (e.g., saturated sodium bicarbonate) to remove any unreacted starting material, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product.

-

Purification: Purify the product as necessary by column chromatography or recrystallization.

Conclusion

This compound is a highly reactive acylating agent whose chemistry is central to the synthesis of complex, high-value fluorinated molecules. Its primary reaction mechanisms, nucleophilic acyl substitution and Friedel-Crafts acylation, provide robust pathways for forming amides, esters, and ketones. The electron-withdrawing fluorine atoms activate the acyl chloride group towards nucleophilic attack, enabling efficient reactions, often under mild conditions.[4] A thorough understanding of its reactivity, combined with careful execution of experimental protocols under anhydrous conditions, is essential for leveraging this versatile reagent in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2,4,5-Trifluorobenzoyl chloride (CAS No. 88419-56-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document compiles known infrared (IR) and mass spectrometry (MS) data and outlines standard experimental protocols for the acquisition of spectroscopic data for this and similar compounds. While specific, publicly available NMR data is limited, this guide presents expected spectral characteristics based on the compound's structure.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₂ClF₃O | --INVALID-LINK-- |

| Molecular Weight | 194.54 g/mol | --INVALID-LINK-- |

| Major Mass Fragments (m/z) | 159, 131, 81 | --INVALID-LINK-- |

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Instrument | Source |

| Attenuated Total Reflectance (ATR)-FTIR | Bruker Tensor 27 FT-IR | --INVALID-LINK-- |

| Note: | Specific peak assignments are not publicly available. |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 8.2 | Multiplet | J(H,F) coupling expected |

| ¹³C | Carbonyl carbon: ~160-170 ppm. Aromatic carbons: ~110-160 ppm (with large C-F couplings) | Multiplets due to C-F coupling | ¹J(C,F) ~240-260 Hz, ²J(C,F) ~20-30 Hz, ³J(C,F) ~5-10 Hz |

| ¹⁹F | -160 to -100 | Multiplets | J(F,F) and J(F,H) coupling expected |

| Note: The data in this table is predicted based on the structure of this compound and typical values for similar compounds. Experimental data is not publicly available. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of liquid acyl chlorides like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃). Due to the reactivity of the acyl chloride, an aprotic solvent is essential.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT, is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A one-pulse sequence, often with proton decoupling, is used. A fluorine-free probe or appropriate background subtraction is necessary for accurate integration.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

2.2 Infrared (IR) Spectroscopy

Given that this compound is a liquid, Attenuated Total Reflectance (ATR)-FTIR is a suitable and common technique.

-

Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.

-

Data Acquisition: The sample spectrum is then recorded. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane). Given the reactivity of acyl chlorides, derivatization may sometimes be employed for more stable analysis, though direct injection is also possible.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5ms column). The oven temperature is programmed to ramp up to ensure good separation of any potential impurities.

-

Mass Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Solubility profile of 2,4,5-Trifluorobenzoyl chloride in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluorobenzoyl chloride in common organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on qualitative solubility inferred from its use in chemical synthesis and provides detailed experimental protocols for researchers to determine quantitative solubility data.

Introduction to this compound

This compound is a reactive organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a trifluorinated benzene ring attached to an acyl chloride functional group, imparts unique reactivity and solubility properties that are critical for its application in various chemical processes. Understanding its solubility is paramount for reaction design, solvent selection, purification, and formulation development.

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, its solubility can be inferred from its use as a reagent and intermediate in various chemical syntheses. Acyl chlorides, as a class of compounds, are generally soluble in aprotic organic solvents. They are noted to be reactive with protic solvents, particularly water, with which they can react violently.

The following table summarizes the qualitative solubility of this compound in common organic solvents based on documented use in patents and chemical literature.

| Solvent Class | Common Solvents | Qualitative Solubility of this compound |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble (General for acyl chlorides)[1] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble (Used as a catalyst and solvent in related syntheses)[2] |

| Esters | Ethyl acetate | Likely Soluble (General for acyl chlorides) |

| Ketones | Acetone | Miscible (General for acyl chlorides, but reactivity should be considered)[3] |

| Protic Solvents | Water, Alcohols | Reactive (Decomposes)[3][4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Methodology:

-

Add approximately 0.1 g of this compound to a dry test tube.

-

Add 1 mL of the test solvent in small portions, agitating the mixture after each addition.

-

Observe the mixture for dissolution. If the solid dissolves completely, the substance is considered "soluble."

-

If the solid does not dissolve after the addition of 3 mL of the solvent, the substance is considered "insoluble."

-

If partial dissolution is observed, the substance can be classified as "sparingly soluble."

-

All procedures should be carried out in a fume hood due to the lachrymatory nature of acyl chlorides.